molecular formula C12H15F2N3O B15295738 4-(4-Acetylpiperazin-1-yl)-3,5-difluoroaniline

4-(4-Acetylpiperazin-1-yl)-3,5-difluoroaniline

Cat. No.: B15295738
M. Wt: 255.26 g/mol
InChI Key: WANYZQAOYRXPAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetylpiperazin-1-yl)-3,5-difluoroaniline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to obtain the desired compound with high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to produce large quantities of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Acetylpiperazin-1-yl)-3,5-difluoroaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure optimal yields .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

4-(4-Acetylpiperazin-1-yl)-3,5-difluoroaniline has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, it is investigated for its potential therapeutic properties, including its role as an acetylcholinesterase inhibitor for treating neurodegenerative diseases like Alzheimer’s . In the industry, it is used in the development of new materials and chemical processes.

Properties

Molecular Formula

C12H15F2N3O

Molecular Weight

255.26 g/mol

IUPAC Name

1-[4-(4-amino-2,6-difluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H15F2N3O/c1-8(18)16-2-4-17(5-3-16)12-10(13)6-9(15)7-11(12)14/h6-7H,2-5,15H2,1H3

InChI Key

WANYZQAOYRXPAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2F)N)F

Origin of Product

United States

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